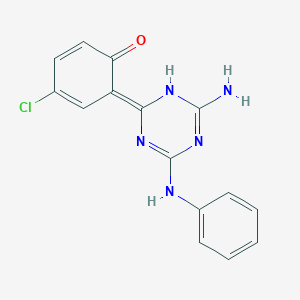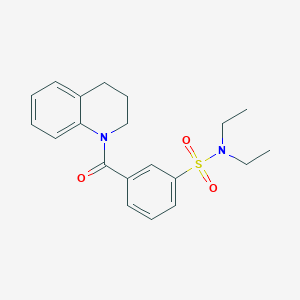
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one, also known as AC-73, is a synthetic compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrates. This leads to a reduction in the activity of CK2 and downstream signaling pathways that promote cell survival and proliferation. Inhibition of CK2 by (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, further contributing to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on CK2, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in promoting cell survival and proliferation. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can have both pro-survival and pro-death effects depending on the context.
Advantages and Limitations for Lab Experiments
One advantage of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other kinases. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one limitation of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
Future Directions
There are several potential future directions for research on (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance the efficacy of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one and reduce the likelihood of resistance. Another direction is in the development of more potent and selective CK2 inhibitors based on the structure of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. Finally, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases, which also involve dysregulation of CK2 signaling pathways.
Conclusion
In conclusion, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves inhibition of the enzyme CK2, leading to induction of apoptosis in cancer cells. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves a multi-step process that begins with the reaction of 4-chlorocyclohex-2-enone with hydrazine hydrate to form 4-chlorocyclohexa-2,4-dien-1-one hydrazone. This intermediate is then reacted with aniline and cyanuric acid to form the triazine ring, followed by the addition of ammonia to introduce the amino group. The final step involves the removal of the hydrazone group with acid to yield (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one.
Scientific Research Applications
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of the enzyme protein kinase CK2, which is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. Inhibition of CK2 has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
properties
Product Name |
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one |
|---|---|
Molecular Formula |
C15H12ClN5O |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H12ClN5O/c16-9-6-7-12(22)11(8-9)13-19-14(17)21-15(20-13)18-10-4-2-1-3-5-10/h1-8H,(H4,17,18,19,20,21)/b13-11+ |
InChI Key |
WANNPULMIMPVIS-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=N/C(=C/3\C=C(C=CC3=O)Cl)/NC(=N2)N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)



![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)